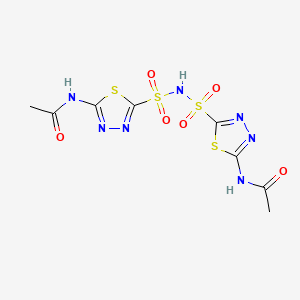

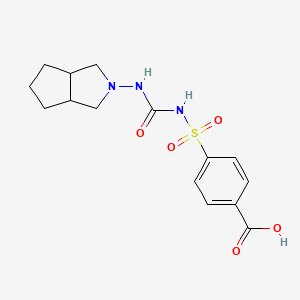

Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine

Overview

Description

An Acetazolamide impurity.

Mechanism of Action

Target of Action

The primary target of Acetazolamide Impurity F is likely to be the carbonic anhydrase enzyme , similar to Acetazolamide . Carbonic anhydrase plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .

Mode of Action

Acetazolamide Impurity F, like Acetazolamide, is expected to inhibit the activity of carbonic anhydrase. This inhibition reduces hydrogen ion secretion at the renal tubule, leading to an increased renal excretion of sodium, potassium, bicarbonate, and water . This effect can lead to changes in various physiological processes, including fluid balance and neuronal activity .

Biochemical Pathways

The inhibition of carbonic anhydrase affects several biochemical pathways. It disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is reversed in the renal tubules . This disruption can affect processes such as fluid secretion, electrolyte balance, and pH regulation .

Pharmacokinetics

After oral ingestion, Acetazolamide is rapidly absorbed, with a bioavailability of over 90% . The plasma elimination half-life values in adults are 10-15 hours .

Action Environment

The action of Acetazolamide Impurity F can be influenced by various environmental factors. For instance, its absorption and excretion can be affected by the patient’s renal function . Additionally, factors such as pH can influence the activity of carbonic anhydrase and thus the efficacy of its inhibitors .

Biochemical Analysis

Biochemical Properties

Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine, like Acetazolamide, is likely to interact with carbonic anhydrase, an enzyme that plays a crucial role in maintaining pH balance in the body by aiding the conversion of carbon dioxide to bicarbonate and protons . The inhibition of carbonic anhydrase by Acetazolamide has been well-studied , and it is plausible that this compound may have similar interactions due to its structural similarity.

Cellular Effects

Given its relation to Acetazolamide, it may influence cell function by affecting pH regulation, which can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

If it acts similarly to Acetazolamide, it may exert its effects at the molecular level by binding to carbonic anhydrase and inhibiting its activity . This could lead to changes in intracellular and extracellular pH levels, potentially influencing gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

A stability-indicating reverse-phase HPLC method has been developed for Acetazolamide and its impurities, which could be used to study the stability and degradation of this compound over time .

Metabolic Pathways

Acetazolamide is not metabolized and is excreted unchanged in urine . Given the structural similarity, this compound may follow a similar metabolic pathway.

Transport and Distribution

Acetazolamide is rapidly absorbed with a bioavailability of >90% after oral ingestion, and its volume of distribution is 0.3 L/kg . This compound might have similar properties.

Properties

IUPAC Name |

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylsulfamoyl]-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N7O6S4/c1-3(16)9-5-11-13-7(22-5)24(18,19)15-25(20,21)8-14-12-6(23-8)10-4(2)17/h15H,1-2H3,(H,9,11,16)(H,10,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHVLEPJWVZZBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)S(=O)(=O)NS(=O)(=O)C2=NN=C(S2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N7O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230364 | |

| Record name | Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80495-47-2 | |

| Record name | Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080495472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(5-(ACETYLAMINO)-1,3,4-THIADIAZOLE-2-SULFONYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPU5ZTA94I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the structural characterization of Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine dihydrate?

A1: this compound dihydrate (1) is a molecule composed of two nearly planar acetylaminothiadiazolesulfonyl units arranged parallel to each other []. These units are linked by a central amine group. The acetylamino groups are coplanar with the thiadiazole rings due to π-electron delocalization and non-bonded S...O interactions between the sulfur atom in the thiadiazole ring and the oxygen atom of the acetylamino group [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

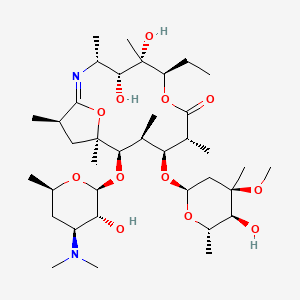

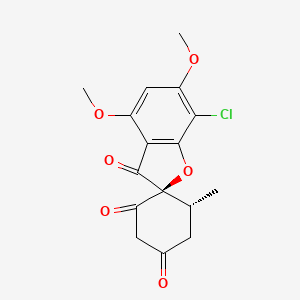

![[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B601493.png)

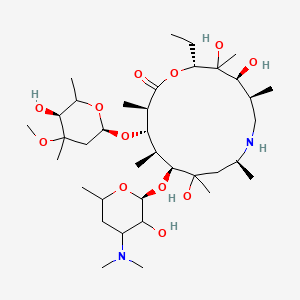

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)

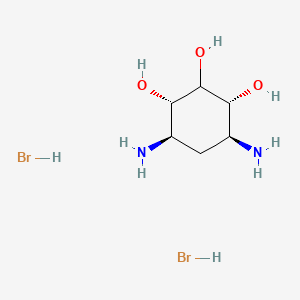

![7-bromo-6-chloro-3-[3-[(2S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B601507.png)